N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide
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Overview
Description
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide is a chemical compound known for its versatile applications in various scientific fields. It is characterized by the presence of two hydroxypropyl groups attached to a p-toluenesulphonamide core. This compound is often utilized in the synthesis of polymers, pharmaceuticals, and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide typically involves the reaction of p-toluenesulphonamide with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The sulphonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulphonamides.
Scientific Research Applications
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of epoxy resins and as a stabilizer in polymer formulations
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide involves its interaction with specific molecular targets. The hydroxypropyl groups enhance its solubility and facilitate its binding to target molecules. The sulphonamide group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxypropyl)aniline: Similar structure but with an aniline core.
N,N-Bis(2-hydroxypropyl)nitrosamine: Contains a nitrosamine group, known for its carcinogenic properties.
N,N-Bis(2-hydroxypropyl)hexamethylenediammonium compounds: Used as corrosion inhibitors.
Uniqueness
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide is unique due to its combination of hydroxypropyl groups and a sulphonamide core, which imparts specific chemical properties such as solubility, reactivity, and stability. These properties make it suitable for a wide range of applications in different scientific fields.
Properties
CAS No. |
83846-81-5 |
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Molecular Formula |
C13H21NO4S |
Molecular Weight |
287.38 g/mol |
IUPAC Name |
N,N-bis(2-hydroxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-10-4-6-13(7-5-10)19(17,18)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3 |
InChI Key |
BQXVKQIHSJDIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)O)CC(C)O |
Origin of Product |
United States |
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